Product packaging for 2,2,2-Trifluoroethyl 1-naphthylcarbamate(Cat. No.:CAS No. 363-21-3)

2,2,2-Trifluoroethyl 1-naphthylcarbamate

Cat. No.: B1331064
CAS No.: 363-21-3
M. Wt: 269.22 g/mol
InChI Key: PMOZNNRVDHIFKO-UHFFFAOYSA-N
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Description

Contextual Significance of Carbamate (B1207046) Derivatives in Contemporary Chemical Science

Carbamate derivatives are a cornerstone of modern organic chemistry, recognized for their stability and diverse applications. Structurally, the carbamate functional group is an amide-ester hybrid, which imparts good chemical and proteolytic stability. acs.orgnih.gov This stability has made them valuable in a wide range of scientific and industrial contexts. acs.orgnih.gov

The utility of carbamates is extensive and varied. In organic synthesis, they are frequently employed as protecting groups for amines, safeguarding this functional group's reactivity during complex multi-step syntheses due to their stability and the relative ease with which they can be added and removed. acs.orgnih.gov Beyond the research laboratory, carbamates are integral to numerous industries. They serve as starting materials, intermediates, and solvents in the chemical and paint industries and are key components in the production of polyurethane plastics. acs.orgnih.govwikipedia.orgnih.gov Furthermore, carbamate derivatives are widely represented in agricultural chemicals, including pesticides, fungicides, and herbicides. acs.orgnih.govnih.gov The well-known insecticide Carbaryl, for instance, is a 1-naphthyl N-methylcarbamate. researchgate.net

The incorporation of fluorine into organic molecules, a process known as fluorination, is a powerful strategy in modern chemical design. numberanalytics.com Fluorine is the most electronegative element, and its presence can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. numberanalytics.comwikipedia.orgnih.gov

Strategically introducing fluorine can enhance several key molecular attributes. It can increase a molecule's lipophilicity, which is its ability to dissolve in fats and non-polar solvents, potentially improving its ability to cross cellular membranes. numberanalytics.comnumberanalytics.com Fluorination can also improve metabolic stability by blocking sites on the molecule that are susceptible to metabolic degradation, a crucial factor in pharmaceutical research. numberanalytics.com Consequently, an estimated one-fifth of all pharmaceutical products contain fluorine. wikipedia.org

The Compound 2,2,2-Trifluoroethyl 1-Naphthylcarbamate: Structural Context and Research Rationale

This compound is a molecule that integrates the three chemical motifs discussed above. Its structure and the specific choice of its components are deliberate, designed to create a compound with a distinct set of properties for investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number363-21-3 chemsrc.com
Molecular FormulaC13H10F3NO2 chemsrc.com
Molecular Weight269.219 g/mol chemsrc.com
Predicted LogP3.96 vulcanchem.com
Polar Surface Area (PSA)41.8 Ų vulcanchem.com

The esterification of the carbamate with 2,2,2-trifluoroethanol (B45653) is a specific and strategic modification. The primary rationale stems from the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group. This effect significantly influences the electronic properties of the adjacent ester group. The high electronegativity of the three fluorine atoms pulls electron density away from the ester's carbonyl carbon, making it more electrophilic and potentially altering its reactivity compared to a non-fluorinated analogue like an ethyl ester.

Furthermore, the introduction of the trifluoroethyl group can modify the molecule's physical properties. It can enhance lipophilicity and metabolic stability, consistent with the general principles of fluorine incorporation in organic molecules. numberanalytics.com 2,2,2-Trifluoroethyl esters themselves are recognized as versatile building blocks and have been used as acylation reagents in various chemical reactions. tandfonline.com

Table 2: Comparative Properties of Related Naphthyl Carbamates

Compound NameMolecular FormulaMolecular Weight (g/mol)Predicted LogP
This compoundC₁₃H₁₀F₃NO₂269.223.96
2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamateC₁₅H₁₅F₃NO₂299.254.52
2,2,2-Trifluoroethyl tetrahydronaphthalenylcarbamateC₁₃H₁₄F₃NO₂273.253.12

Data sourced from Vulcanchem. vulcanchem.com


Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10F3NO2 B1331064 2,2,2-Trifluoroethyl 1-naphthylcarbamate CAS No. 363-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroethyl N-naphthalen-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOZNNRVDHIFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350518
Record name 2,2,2-trifluoroethyl 1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-21-3
Record name 2,2,2-trifluoroethyl 1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Carbamate (B1207046) Formation Approaches

Direct formation of the carbamate linkage is the most common strategy for synthesizing 2,2,2-Trifluoroethyl 1-naphthylcarbamate. This involves creating the N-C(O)O bond from suitable precursors containing the 1-naphthylamino and 2,2,2-trifluoroethoxy moieties.

The traditional and most established method for carbamate synthesis involves the reaction of an alcohol with either an isocyanate or a chloroformate, the latter being a phosgene (B1210022) derivative. wikipedia.org This approach is characterized by high yields and straightforward reaction conditions.

For the synthesis of this compound, this pathway would involve two primary variations:

Reaction of 1-Naphthyl Isocyanate with 2,2,2-Trifluoroethanol (B45653): This is a direct and efficient method where the nucleophilic hydroxyl group of 2,2,2-trifluoroethanol attacks the electrophilic carbon of the isocyanate group in 1-naphthyl isocyanate. This addition reaction typically proceeds without the need for a catalyst, although a mild base may be used to accelerate the process.

Reaction of 1-Naphthylamine (B1663977) with 2,2,2-Trifluoroethyl Chloroformate: Alternatively, 1-naphthylamine can be reacted with 2,2,2-trifluoroethyl chloroformate. In this two-step conceptual approach, phosgene would first react with 2,2,2-trifluoroethanol to form the chloroformate, which then reacts with 1-naphthylamine in the presence of a base to neutralize the HCl byproduct. wikipedia.org

These classical methods, while effective, rely on the use of highly toxic and hazardous materials like isocyanates and phosgene, prompting the development of safer alternatives. researchgate.net

Growing concerns over the environmental and safety impacts of phosgene have driven research into alternative, greener synthetic routes for carbamates. researchgate.netgoogle.com These methods often utilize less hazardous reagents and incorporate principles of sustainable chemistry, such as atom economy and the use of renewable feedstocks.

A promising phosgene-free route involves the use of fluoroalkyl carbonates as carbonylating agents. kobe-u.ac.jp Specifically, bis(2,2,2-trifluoroethyl) carbonate can serve as a direct and safer substitute for phosgene-derived reagents. The reaction involves the aminolysis of the carbonate with 1-naphthylamine.

Researchers have demonstrated that fluoroalkyl carbonates exhibit higher reactivity compared to conventional reagents like diphenyl carbonate, facilitating the synthesis of carbamates and other derivatives in high yields under mild conditions. kobe-u.ac.jp This enhanced reactivity is attributed to the electron-withdrawing nature of the fluoroalkyl groups. The synthesis of bis(2,2,2-trifluoroethyl) carbonate itself can be achieved from 2,2,2-trifluoroethanol and carbon dioxide, further enhancing the green credentials of this pathway. nih.gov

Table 1: Comparison of Carbonylating Agents for Carbamate Synthesis

Reagent Advantages Disadvantages
Phosgene/Isocyanates High reactivity, well-established methods Highly toxic, hazardous byproducts (HCl)
Diphenyl Carbonate Safer than phosgene Lower reactivity, requires higher temperatures

| Fluoroalkyl Carbonates | High reactivity, safer than phosgene, easy product purification kobe-u.ac.jp | Higher cost of starting materials |

The utilization of carbon dioxide (CO₂) as a C1 building block is a key area of green chemistry research. CO₂ is an abundant, non-toxic, and renewable carbon source for the synthesis of carbamates, representing an attractive alternative to phosgene-based methods. nih.gov

The general strategy involves the reaction of an amine with CO₂ to form a carbamate salt or carbamic acid intermediate, which is then trapped by an electrophile. wikipedia.orgnih.gov For the synthesis of this compound, this would entail the reaction of 1-naphthylamine and CO₂ in the presence of a base, followed by alkylation with a 2,2,2-trifluoroethyl electrophile (e.g., 2,2,2-trifluoroethyl iodide or triflate).

Recent advancements have focused on developing catalytic systems to facilitate this transformation under mild conditions. nih.gov For instance, the use of a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the reaction between amines, CO₂, and alkyl halides to form carbamates efficiently. nih.govnih.gov This one-pot method avoids the isolation of sensitive intermediates and can significantly reduce reaction times. nih.gov

Phosgene-Free and Environmentally Conscious Alternatives in Carbamate Synthesis

Functionalization and Derivatization Strategies

While the core of the molecule is the carbamate linkage between the naphthalene (B1677914) and trifluoroethyl moieties, functionalization strategies are key to modifying the compound's properties.

The incorporation of the 2,2,2-trifluoroethyl group is a defining feature of the target molecule. The presence of the trifluoromethyl (CF₃) group can significantly alter the physical, chemical, and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity.

The synthetic methods described in Section 2.1 are, in essence, strategies for the incorporation of this specific fluoroalkyl moiety into a naphthylcarbamate scaffold. The choice of reagent dictates how the trifluoroethyl group is introduced:

From a Pre-functionalized Alcohol: In classical synthesis (2.1.1) and methods using fluoroalkyl carbonates (2.1.2.1), the entire 2,2,2-trifluoroethoxy group is introduced via the reaction of 2,2,2-trifluoroethanol or its carbonate derivative.

From an Alkylating Agent: In CO₂ fixation methodologies (2.1.2.2), the 2,2,2-trifluoroethyl group is incorporated using an alkylating agent like 2,2,2-trifluoroethyl iodide.

Beyond the synthesis of the carbamate itself, direct trifluoroethylation reactions on aromatic systems represent an alternative strategy for incorporating this important functional group. While not a direct synthesis of the carbamate, methods for the C-H trifluoroethylation of aromatic rings, including naphthalene derivatives, are an active area of research. nih.gov These methods could potentially be applied to a pre-formed carbamate scaffold to introduce additional fluoroalkyl groups, although such derivatizations of this compound are not widely reported.

Incorporation of Fluoroalkyl Moieties

Trifluoromethylation via Electrophilic Reagents

The introduction of a trifluoromethyl (CF3) group is a key transformation in the synthesis of many modern pharmaceuticals and agrochemicals. nih.gov Electrophilic trifluoromethylating reagents are designed to deliver a "CF3+" synthon to a nucleophilic substrate. nih.gov While not directly forming the 2,2,2-trifluoroethyl group, the principles of electrophilic fluorination are relevant to the broader field of fluoroalkylation.

A variety of electrophilic trifluoromethylating reagents have been developed, including those based on hypervalent iodine (e.g., Togni's reagents), sulfonium (B1226848) salts (e.g., Umemoto's reagents), and sulfoximines (e.g., Shibata's reagents). nih.govresearchgate.net These reagents can trifluoromethylate a wide range of nucleophiles, including carbanions, enamines, and thiolates. nih.govbeilstein-journals.org The reactivity and selectivity of these reagents can be tuned by modifying their structures. nih.gov For instance, the development of neutral S–CF3 reagents allowed for the trifluoromethylation of certain nucleophiles, albeit sometimes in moderate yields. beilstein-journals.org

The general mechanism for electrophilic trifluoromethylation involves the attack of a nucleophile on the electrophilic trifluoromethyl source. nih.gov In some cases, the reaction may proceed through a single electron transfer (SET) pathway, generating a trifluoromethyl radical, which then reacts with the substrate. nih.gov This dual reactivity expands the scope of substrates that can be trifluoromethylated. nih.gov

Examples of Electrophilic Trifluoromethylating Reagents
Reagent TypeExamplesKey Features
Hypervalent Iodine ReagentsTogni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one)Bench-stable, versatile for various nucleophiles.
Sulfonium SaltsUmemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)Highly electrophilic, effective for a broad range of substrates.
Sulfoximine SaltsShibata's Reagents (e.g., trifluoromethylsulfoximine salts)Can be used for the trifluoromethylation of diverse organic substrates.
Fluoroalkylation through Carbene Intermediates

The introduction of fluoroalkyl groups can also be achieved through reactions involving carbene intermediates. nih.gov Carbenes are neutral species containing a divalent carbon atom. Fluoroalkyl-substituted carbenes are generally electrophilic and can undergo insertion into C-H bonds or addition to double bonds. nih.govacs.org

The generation of fluoroalkyl carbenes can be accomplished through various methods, including the thermal decomposition of silane (B1218182) precursors. rsc.org For instance, the pyrolysis of trifluoro(polyfluoroethyl)silanes can lead to the α-elimination of silicon tetrafluoride to generate a carbene, which can then rearrange or be trapped by an alkene. rsc.org

The reactivity of these carbenes can be influenced by the presence of metal catalysts. nih.gov Metal carbene intermediates often exhibit higher selectivity in C-H insertion reactions compared to free carbenes. nih.gov N-heterocyclic carbenes (NHCs) have also been utilized in organocatalysis for fluoroalkylation reactions, proceeding through either ionic or radical pathways. researchgate.net

Direct Introduction of 2,2,2-Trifluoroethyl Group

The direct introduction of the 2,2,2-trifluoroethyl group is a more direct approach to synthesizing compounds like this compound. This can be achieved by reacting a suitable nucleophile with a reagent containing the 2,2,2-trifluoroethyl moiety.

A common method for forming the carbamate linkage is the reaction of an isocyanate with an alcohol. In the context of this compound, this would involve the reaction of 1-naphthyl isocyanate with 2,2,2-trifluoroethanol. Alternatively, 1-naphthylamine can be treated with 2,2,2-trifluoroethyl chloroformate in the presence of a base. vulcanchem.com Another approach involves the use of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, which can act as a precursor for introducing the trifluoroethyl group. researchgate.net

Naphthyl Group Functionalization

The naphthalene ring system is a versatile scaffold in organic synthesis. nih.gov Its functionalization can be achieved through various reactions, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for N-Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. acs.orgnih.gov These methods can be employed for the synthesis of N-aryl carbamates. acs.orgnih.gov An efficient synthesis of aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides (ArX, where X = Cl, OTf) with sodium cyanate (B1221674) in the presence of an alcohol. acs.orgnih.gov This methodology provides direct access to a wide range of carbamates. organic-chemistry.orgmit.edu

The reaction proceeds through the in-situ formation of an aryl isocyanate, which is then trapped by the alcohol to yield the desired carbamate. nih.govresearchgate.net The use of aryl triflates as electrophiles can expand the substrate scope of this transformation. acs.orgmit.edu This method is compatible with a variety of alcohols, including primary and secondary alcohols. organic-chemistry.org

Key Components in Palladium-Catalyzed N-Arylation for Carbamate Synthesis
ComponentRoleExamples
Palladium CatalystFacilitates the cross-coupling reaction.Pd(OAc)2, Pd2(dba)3
LigandStabilizes the palladium catalyst and influences reactivity.Buchwald or Hartwig type phosphine (B1218219) ligands
Aryl Halide/TriflateAryl source.Aryl chlorides, aryl triflates
Cyanate SourceProvides the carbonyl and nitrogen atoms of the carbamate.Sodium cyanate (NaOCN)
AlcoholTraps the in-situ generated isocyanate.Methanol (B129727), ethanol, 2,2,2-trifluoroethanol
Specific Reactions Involving Naphthalene Ring Systems

The naphthalene ring is more reactive towards electrophilic substitution than benzene. libretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation typically occur preferentially at the 1-position (α-position). libretexts.orgnumberanalytics.com The regioselectivity of these reactions can sometimes be influenced by reaction conditions such as temperature and solvent. libretexts.org

Oxidation of naphthalene can lead to the formation of naphthoquinones or phthalic anhydride, depending on the oxidizing agent and reaction conditions. numberanalytics.com The synthesis of substituted naphthalenes can also be achieved through electrophilic cyclization of appropriately substituted alkynes. nih.gov

Protecting Group Chemistry in this compound Synthesis

In multi-step organic synthesis, protecting groups are often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. wikipedia.orgorganic-chemistry.org The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. uchicago.edu

For the synthesis of this compound, if other reactive functional groups are present on the naphthalene ring or in a more complex starting material, their protection might be required. For example, an amino group is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. masterorganicchemistry.com These carbamates render the nitrogen non-nucleophilic and can be removed under specific acidic or hydrogenolysis conditions, respectively. masterorganicchemistry.com

The concept of "orthogonal" protecting groups is important when multiple functional groups need to be protected. organic-chemistry.org Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact. masterorganicchemistry.com For instance, a Boc group (acid-labile) and a Fmoc group (base-labile) can be used to protect two different amino groups in the same molecule, and each can be removed independently. organic-chemistry.org

Common Protecting Groups in Organic Synthesis
Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButoxycarbonylBocStrong acid (e.g., TFA)
AmineBenzyloxycarbonylCbz or ZCatalytic hydrogenation (H2, Pd/C)
AmineFluorenylmethyloxycarbonylFmocBase (e.g., piperidine)
AlcoholBenzyl (B1604629) etherBnCatalytic hydrogenation (H2, Pd/C)
AlcoholSilyl ethers (e.g., TBDMS, TIPS)TBDMS, TIPSFluoride source (e.g., TBAF)
CarbonylAcetal/Ketal-Aqueous acid

Amine Protection Strategies

The protection of amines is a fundamental requirement in multi-step organic synthesis to prevent their undesired reaction due to their nucleophilicity and basicity. researchgate.net Carbamates are one of the most common and effective protecting groups for amines. masterorganicchemistry.comnih.gov The synthesis of this compound is a direct illustration of such a protection strategy, where the primary amine of 1-naphthylamine is masked.

Several general methodologies for carbamate formation are applicable for the synthesis of this specific compound:

Reaction of an Isocyanate with an Alcohol : A primary route to carbamates involves the reaction of an isocyanate with an alcohol. wikipedia.org For the target compound, this would involve reacting 1-naphthyl isocyanate with 2,2,2-trifluoroethanol. This method is highly efficient and typically proceeds without the need for a catalyst.

Reaction Scheme: C₁₀H₇NCO + CF₃CH₂OH → C₁₀H₇NHCOOCH₂CF₃

Reaction of an Amine with a Chloroformate : Another prevalent method is the reaction of an amine with a chloroformate ester. wikipedia.org Here, 1-naphthylamine would be treated with 2,2,2-trifluoroethyl chloroformate, usually in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.

Reaction Scheme: C₁₀H₇NH₂ + ClCOOCH₂CF₃ → C₁₀H₇NHCOOCH₂CF₃ + HCl

Curtius Rearrangement : Carbamates can also be formed via the Curtius rearrangement, where an acyl azide (B81097) is thermally or photochemically converted into an isocyanate, which is then trapped in situ by an alcohol. organic-chemistry.org In this context, naphthoyl azide would be rearranged in the presence of 2,2,2-trifluoroethanol to yield the desired carbamate. jocpr.com

The 2,2,2-trifluoroethyl carbamate group, once installed, is generally robust and stable under a variety of reaction conditions, which is a key characteristic of an effective protecting group. nih.govnih.gov

Deprotection Methodologies and Reactivity Considerations

The utility of a protecting group is equally defined by the ease and selectivity of its removal. The deprotection of the this compound to regenerate 1-naphthylamine can be approached through several methods, with considerations for the stability of the trifluoroethyl group. Unlike benzyl carbamates (Cbz), which are readily cleaved by catalytic hydrogenation, the C-F bonds and the alkyl ether linkage of the trifluoroethyl group are resistant to this method. masterorganicchemistry.com

Common deprotection strategies for carbamates include:

Acidic or Basic Hydrolysis : While effective for some carbamates, harsh acidic or basic conditions can be incompatible with other sensitive functional groups within a complex molecule. fishersci.co.uk

Nucleophilic Deprotection : More recent and milder methods have been developed that offer greater functional group tolerance. A notable example is the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate. organic-chemistry.orgnih.gov This protocol facilitates a nucleophilic attack on the carbamate, leading to its cleavage under relatively mild conditions (e.g., 75 °C in N,N-dimethylacetamide). nih.govresearchgate.net This approach is superior to many traditional methods for substrates with sensitive functionalities. organic-chemistry.org

Table 1: Comparison of Selected Carbamate Deprotection Conditions

MethodReagentsTypical ConditionsApplicability to 2,2,2-Trifluoroethyl CarbamateReference
Acid-MediatedTFA, HClRoom temperature, in DCM or H₂OPotentially effective, but may lack selectivity. fishersci.co.uk
Base-MediatedNaOH, KOHElevated temperaturesPotentially effective, but harsh conditions may cause side reactions. fishersci.co.uk
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄75 °C, in DMAcHighly suitable for substrates sensitive to other methods. organic-chemistry.orgnih.gov
HydrogenolysisH₂, Pd/CRoom temperature, atmospheric pressureNot applicable due to the stability of the trifluoroethyl group. masterorganicchemistry.com

The reactivity of the 2,2,2-trifluoroethyl group itself can also be exploited. While typically applied to trifluoroethyl ethers, strong lithium bases can convert the trifluoroethyl group into a difluorovinyl group, which could then be cleaved oxidatively, suggesting a potential, albeit harsh, deprotection pathway. nih.gov

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry increasingly focuses on developing more efficient, safer, and environmentally benign methodologies. The synthesis of carbamates, including this compound, benefits from these advancements.

Photo-Induced Synthesis Approaches

Photocatalysis offers a powerful tool for forming chemical bonds under mild conditions using visible light as an energy source. Several photo-induced strategies for carbamate synthesis have been developed that avoid toxic reagents like phosgene. acs.org

Stereodivergent Synthesis : Visible-light-mediated three-component coupling of amines, carbon dioxide (CO₂), and ethynylbenziodoxolones can produce β-iodoenol carbamates stereoselectively. rsc.org By selecting the appropriate photocatalyst, either Z- or E-isomers can be obtained, showcasing a high degree of control. rsc.org

Dual Nickel Photocatalysis : A dual nickel photocatalysis system enables the synthesis of O-aryl carbamates from aryl halides, amines, and CO₂ at ambient pressure. acs.org This method proceeds in visible light and circumvents the need for stoichiometric activating reagents, offering a greener alternative to traditional methods. acs.org

Copper-Catalyzed N-Alkylation : A specially designed copper-based photoredox catalyst can achieve the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature upon irradiation with blue LEDs. acs.org This provides a direct, one-step method to convert an electrophile into a carbamate-protected primary amine. acs.org

Continuous Flow Synthesis

Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. This technology is particularly well-suited for reactions involving hazardous intermediates or reagents.

Curtius Rearrangement in Flow : The Curtius rearrangement to generate isocyanates can be performed safely and efficiently in a continuous flow system. researchgate.net The hazardous isocyanate intermediate is generated and consumed in situ, minimizing risk and allowing for scalable production of carbamates. beilstein-journals.orgnih.gov

CO₂ Utilization : Flow reactors facilitate the efficient use of gaseous reagents like CO₂. Catalyst-free methods have been developed for the continuous synthesis of carbamates from amines, alkyl halides, and CO₂. acs.org This approach significantly reduces reaction times and allows for precise control over gas introduction, leading to high yields and a more environmentally benign process. acs.org

Table 2: Research Findings in Continuous Flow Carbamate Synthesis

MethodologyKey FeaturesTypical YieldAdvantagesReference
Coupled Curtius Rearrangement and BiocatalysisTelescoped process with immobilized CALB for impurity removal.HighGreener, chemoselective, simplified purification. beilstein-journals.orgnih.gov
Multi-step Synthesis via Acyl AzidesIntegrated reaction and separation steps.>80%Safe handling of hazardous intermediates, scalable. researchgate.net
CO₂-based SynthesisCatalyst-free, utilizes amines and alkyl halides.45-92%Fast reaction times (50 min), mild conditions, avoids chromatography. acs.org

Chemoenzymatic Synthetic Routes

Biocatalysis provides an attractive green chemistry approach, enabling synthetic reactions to occur in aqueous media under mild conditions. The use of enzymes for carbamate synthesis is a growing area of research.

A prominent example involves exploiting the promiscuous aminolysis activity of certain enzymes. The esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully used for the synthesis of various carbamates. nih.gov This enzyme catalyzes the reaction between different aliphatic and aromatic amines and a range of carbonates (e.g., dibenzyl carbonate) in water. nih.gov This chemoenzymatic route can produce the corresponding protected carbamate products in excellent isolated yields, often up to 99%, highlighting the efficiency and environmental benefits of biocatalysis. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Pathway Elucidation

Computational methods can predict the geometries and energies of transient species that are difficult to isolate or detect. In the formation of carbamates from isocyanates and alcohols, the reaction is generally thought to proceed through a concerted or stepwise mechanism involving a transition state where the alcohol's oxygen atom attacks the isocyanate's carbonyl carbon.

DFT calculations can model this process, identifying the precise structure of the transition state. In some solvent- or catalyst-assisted mechanisms, short-lived intermediates, such as a zwitterionic species, might be formed. researchgate.netresearchgate.net Computational studies on related carbamate (B1207046) formation reactions have shown that the presence of solvent molecules, like water or an amine catalyst, can play a crucial role by stabilizing intermediates and lowering the energy barrier of the transition state. researchgate.net

Table 1: Hypothetical Key Species in the Formation of 2,2,2-Trifluoroethyl 1-naphthylcarbamate

SpeciesDescriptionRole in Reaction
Reactant Complex1-Naphthyl isocyanate and 2,2,2-trifluoroethanol (B45653) associated through non-covalent interactions.Initial state before bond formation.
Transition StateA high-energy structure where the O-C bond is partially formed and the alcohol's O-H bond begins to break.Represents the energetic barrier to the reaction.
ProductThis compound.The final, stable molecule.

By calculating the potential energy surface for the reaction, chemists can construct a detailed energetic profile that maps the energy changes from reactants to products. This profile reveals the activation energy (the energy of the transition state relative to the reactants), which is the primary determinant of the reaction rate.

These energetic profiles allow for the rational optimization of reaction conditions. acs.org For instance, if the calculated activation energy is high, the model suggests that higher temperatures may be required. Furthermore, by modeling the reaction in the presence of different solvents or catalysts, computational studies can predict which conditions will most effectively lower the activation energy, thereby increasing the reaction rate and yield. mdpi.com For example, a computational analysis could compare a non-catalyzed pathway with one catalyzed by a base, providing quantitative data on the reduction of the energy barrier.

Table 2: Illustrative Energetic Profile for a Catalyzed vs. Uncatalyzed Reaction Pathway

PathwayRelative Energy of Reactants (kcal/mol)Relative Energy of Transition State (kcal/mol)Activation Energy (kcal/mol)
Uncatalyzed0+25.025.0
Catalyzed0+15.515.5

Molecular Modeling of Structural Features and Reactivity

Molecular modeling provides a static and dynamic picture of the carbamate's structure, helping to explain its physical properties and chemical behavior.

The presence of the three fluorine atoms on the ethyl group has a profound impact on the electronic properties of this compound. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly alters the electron density distribution across the molecule. nih.govnih.gov

Computational methods like Natural Population Analysis can be used to calculate the partial atomic charges on each atom. researchgate.net These calculations would show a significant polarization of the C-F bonds, leading to a substantial partial positive charge on the carbon atom of the trifluoroethyl group. This effect propagates through the molecule, influencing the polarity and reactivity of the carbamate linkage (N-COO). The electron-withdrawing nature of the trifluoroethyl group decreases the electron density on the carbamate nitrogen, which can affect its basicity and nucleophilicity compared to non-fluorinated analogs. This redistribution of electron density toward the fluorine atoms is a key feature highlighted by electrostatic potential maps. nih.gov

Table 3: Hypothetical Calculated Partial Charges on Key Atoms

AtomPartial Charge (a.u.)
Carbamate N-0.55
Carbonyl C+0.68
Carbonyl O-0.60
Trifluoroethyl C (adjacent to O)+0.25
Fluorine (average)-0.30

The bonds within the carbamate linkage are not rigid, allowing for rotation and leading to different spatial arrangements, or conformations. For N-(2,2,2-trifluoroethyl) carbamates, computational studies have revealed the existence of multiple stable rotational isomers (rotamers) resulting from rotation around the N-CO₂R carbamate bond. digitellinc.com

Exploring the potential energy surface by systematically rotating key dihedral angles allows for the identification of all energy minima (stable conformers) and the transition states that separate them. digitellinc.com For trifluoroethylated carbamates, at least four distinct rotamers resulting from two fast equilibria have been identified computationally. digitellinc.com These studies show that the presence of different conformers can be confirmed experimentally, for instance by the appearance of multiple signals in ¹³C NMR spectra for the -CF₃ group. digitellinc.com The relative energies of these conformers determine their population at a given temperature.

Table 4: Predicted Rotational Isomers for a Model Trifluoroethyl Carbamate

RotamerDihedral Angle (C-N-C=O)Relative Energy (kcal/mol)
I (trans-gauche)~180°0.00 (most stable)
II (cis-gauche)~0°+0.55
III (trans-anti)~180°+1.20
IV (cis-anti)~0°+1.80

Data based on analogous systems from computational literature. digitellinc.com

Advanced Computational Methodologies

Beyond standard DFT calculations, more advanced computational methods are being developed to provide a more comprehensive and automated understanding of chemical reactions. One such approach is the Artificial Force Induced Reaction (AFIR) method. nih.gov

The AFIR method is a powerful tool for automatically exploring all possible reaction pathways from a given set of reactants, without prior assumptions about the mechanism. nih.govresearchgate.net It works by applying a virtual force between fragments of molecules to induce reactions and systematically find equilibrium and transition state structures. nih.gov

For a reaction like the synthesis of this compound, the AFIR method could be used to create a complete reaction path network. This network would not only include the primary pathway to the desired product but could also uncover potential side reactions, decomposition pathways, or the formation of unexpected byproducts. nih.gov By coupling the AFIR search with kinetic simulations, it is possible to predict the yields of all potential products under specific conditions, offering a powerful predictive tool for reaction discovery and optimization. nih.govchemrxiv.org

Density Functional Theory Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For carbamate pesticides, DFT is a powerful tool for determining optimized molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms.

Researchers utilize DFT to predict the three-dimensional structure of carbamate molecules with high accuracy. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) are commonly employed to perform geometry optimizations. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. For instance, in a study on carbaryl, DFT was used to calculate its optimized structure, which is crucial for understanding its interaction with biological targets. nih.gov

DFT calculations are also instrumental in elucidating the degradation pathways of carbamates in the environment. Studies have investigated the reaction mechanisms of carbamate pesticides with hydroxyl radicals (•OH), which play a significant role in their atmospheric and aqueous degradation. researchgate.netresearchgate.net By calculating the potential energy surfaces and activation barriers for various reaction channels, researchers can identify the most probable degradation products. researchgate.netnih.gov For example, DFT has been used to show that hydrogen abstraction from the N-methyl group is a major degradation pathway for certain carbamates. researchgate.net

Furthermore, DFT is used to calculate molecular descriptors that help in developing Quantitative Structure-Activity Relationship (QSTR) models. mdpi.com These models correlate the chemical structure of compounds with their toxicological effects. Descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronic affinity, and charges on specific atoms, are critical in predicting the toxicity and reactivity of carbamate compounds. mdpi.comnih.gov

The vibrational spectra (Infrared and Raman) of carbamates can also be simulated using DFT. The calculated frequencies, after appropriate scaling, show good agreement with experimental spectra, aiding in the assignment of vibrational bands to specific molecular motions. nih.gov This information can be used to identify characteristic spectral peaks for the detection of carbamate residues. nih.gov

Table 1: Representative DFT-Calculated Properties for Carbaryl Data derived from studies on Carbaryl, a structurally similar 1-naphthylcarbamate.

Property Calculated Value Method/Basis Set Significance
Total Energy Varies B3LYP/6-31G(d) Indicates molecular stability.
HOMO Energy ~ -6.5 eV DFT Relates to the ability to donate electrons.
LUMO Energy ~ -0.5 eV DFT Relates to the ability to accept electrons.
HOMO-LUMO Gap ~ 6.0 eV DFT Indicates chemical reactivity and stability. nih.gov
Dipole Moment ~ 2.5 Debye DFT Influences solubility and intermolecular interactions.
Adsorption Energy on Graphene Endothermic DFT Predicts interaction with surfaces for remediation. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For carbamates, MD simulations provide critical insights into their dynamic behavior and interactions with biological macromolecules, most notably their target enzyme, acetylcholinesterase (AChE). bas.bgresearchgate.net

The primary mechanism of toxicity for many carbamate insecticides is the inhibition of AChE. nih.govmdpi.com MD simulations are employed to model the process of a carbamate ligand binding to the active site of the AChE enzyme. These simulations can reveal the key amino acid residues involved in the binding, the stability of the enzyme-inhibitor complex, and the conformational changes that occur upon binding. mdpi.com By running simulations over nanoseconds or longer, researchers can observe the dynamic interactions, such as hydrogen bonds and π-stacking interactions, that stabilize the carbamate within the active site gorge of the enzyme. mdpi.comirb.hr

MD simulations can also be used to calculate the binding free energy between the carbamate and the enzyme, providing a quantitative measure of the binding affinity. This information is invaluable for designing new carbamate derivatives with potentially higher potency and selectivity. mdpi.com The stability of the formed complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD trajectory suggests that the complex has reached equilibrium. nih.gov

In addition to studying protein-ligand interactions, MD simulations can be used to investigate the behavior of carbamates in different environments, such as in aqueous solutions or at interfaces. This can help in understanding their environmental fate, transport, and bioavailability. For example, simulations can model how a carbamate molecule partitions between water and an organic solvent, providing insights into its lipophilicity.

Covalent docking followed by MD simulations is a specific approach used for carbamates, as they can act as pseudo-irreversible inhibitors by forming a covalent bond with the serine residue in the AChE active site. nih.gov MD simulations can help to validate the docked poses and analyze the stability of the resulting carbamylated enzyme. nih.govirb.hr

Table 2: Representative Findings from MD Simulations of Carbamate-AChE Complexes Data is generalized from studies on various carbamate inhibitors of acetylcholinesterase.

Parameter Observation Significance
Ligand RMSD Stabilizes after an initial fluctuation (e.g., < 3 Å) Indicates the stability of the ligand's binding pose within the active site. nih.gov
Protein RMSD Remains stable throughout the simulation Shows that the overall protein structure is not significantly perturbed by ligand binding. nih.gov
Key Interactions Hydrogen bonds, π-π stacking, hydrophobic interactions Identifies the specific molecular forces responsible for binding affinity and selectivity. mdpi.comirb.hr
Binding Free Energy Negative values (e.g., -7 to -12 kcal/mol) Quantifies the strength of the interaction between the carbamate and the enzyme.
Target Residues Trp84, Ser200, His440 (in Torpedo californica AChE) Pinpoints the key amino acids in the active site that interact with the inhibitor.

Advanced Applications in Organic Synthesis and Materials Science

2,2,2-Trifluoroethyl 1-Naphthylcarbamate as a Synthetic Building Block

The unique combination of a trifluoroethyl group and a naphthyl ring within a single molecule suggests that this compound could serve as a valuable precursor for complex organic molecules.

Precursor for Complex Organic Molecules

As a bifunctional molecule, this compound offers two key regions for synthetic elaboration. The naphthyl group can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. Concurrently, the carbamate (B1207046) linkage can be hydrolyzed or otherwise cleaved to reveal a 1-naphthylamine (B1663977) or 2,2,2-trifluoroethanol (B45653), which can then participate in subsequent reactions. This dual reactivity makes it a potentially versatile starting material for the synthesis of intricate molecular architectures.

Role in the Synthesis of Trifluoromethylated and Naphthyl-containing Scaffolds

The presence of the trifluoromethyl (CF3) group is of particular significance. The incorporation of trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com this compound could serve as a reagent for introducing the trifluoroethereal moiety into new molecular frameworks.

Similarly, the naphthyl group is a common scaffold in pharmaceuticals and functional materials, valued for its rigid, planar structure and its electronic properties. This compound provides a direct route to incorporating this bicyclic aromatic system. The synthesis of novel compounds containing both trifluoromethyl and naphthyl moieties from this precursor could lead to the development of new bioactive compounds or advanced materials with unique photophysical properties. mdpi.com

Utility as an Amine Protecting Group

Carbamates are extensively used as protecting groups for amines in multi-step organic synthesis due to their stability and the availability of various cleavage conditions. masterorganicchemistry.comfishersci.co.ukmasterorganicchemistry.com The 2,2,2-trifluoroethyl carbamate moiety, in principle, could function as a specialized protecting group with distinct characteristics.

Orthogonality and Selectivity in Multi-Step Syntheses

In complex syntheses involving multiple functional groups, the concept of "orthogonal protection" is crucial. This means that different protecting groups can be removed selectively without affecting others. masterorganicchemistry.com The cleavage conditions for a 2,2,2-trifluoroethyl carbamate would likely differ from those of more common protecting groups like Boc (acid-labile) or Cbz (hydrogenolysis-labile), potentially offering a new dimension of orthogonality. The electron-withdrawing nature of the trifluoroethyl group could influence the stability of the carbamate, possibly allowing for its removal under specific, mild conditions that leave other protecting groups intact.

Table 1: Comparison of Common Amine Protecting Groups and Potential Properties of 2,2,2-Trifluoroethyl Carbamate

Protecting GroupAbbreviationCleavage ConditionsPotential Advantage of 2,2,2-Trifluoroethyl Carbamate
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Potentially milder or different cleavage conditions, offering orthogonality.
BenzyloxycarbonylCbzCatalytic HydrogenationAvoidance of heavy metal catalysts and hydrogen gas.
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stability under basic conditions where Fmoc would be cleaved.

Fluorous-Tagged Variants for Purification Strategies

The trifluoroethyl group imparts a degree of "fluorous" character to the molecule. This property can be exploited in "fluorous synthesis," a purification technique that simplifies the isolation of products in multi-step reactions. nih.govresearchgate.netnih.gov By attaching a fluorous tag, such as a perfluoroalkyl chain, to the this compound structure, it could be used as a fluorous protecting group.

In this strategy, the fluorous-tagged molecule can be easily separated from non-fluorous reagents and byproducts by solid-phase extraction using a fluorous stationary phase. This approach can significantly streamline purification processes, avoiding the need for traditional column chromatography. After serving its protective role, the fluorous tag is removed along with the carbamate group.

Role in Polymer Chemistry and Advanced Materials

The incorporation of fluorine into polymers is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. nih.govresearchgate.netresearchgate.net Monomers containing the 2,2,2-trifluoroethyl group, such as 2,2,2-trifluoroethyl methacrylate, are used to synthesize fluorinated polymers with these desirable characteristics. google.comrsc.org

If this compound were to be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), it could be used as a monomer or co-monomer in polymerization reactions. The resulting polymer would feature both the trifluoroethyl and the bulky, aromatic naphthyl groups as side chains. These side chains could impart a unique combination of properties to the polymer, including:

High Glass Transition Temperature (Tg): The rigid naphthyl group would likely increase the Tg of the polymer, making it suitable for applications requiring dimensional stability at elevated temperatures.

Modified Refractive Index: The presence of the aromatic naphthyl group would influence the polymer's refractive index, a key parameter for optical applications.

Enhanced Hydrophobicity and Lipophobicity: The trifluoroethyl groups would contribute to low surface energy, resulting in materials that are both water- and oil-repellent.

Gas Permeability: The bulky side chains might create increased free volume within the polymer matrix, potentially leading to higher gas permeability, a property relevant for membrane applications.

The development of polymers derived from this compound could lead to new advanced materials for coatings, optical films, and separation membranes. nih.gov

Synthesis of Polyoxazolidinone Compounds

While direct studies detailing the use of this compound in polyoxazolidinone synthesis are not extensively documented, the general reactivity of N-aryl carbamates suggests its utility in such transformations. The synthesis of oxazolidinones often involves the reaction of a carbamate with an epoxide. In this context, the nitrogen atom of the carbamate acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring. Subsequent intramolecular cyclization leads to the formation of the oxazolidinone ring. The naphthyl group would introduce rigidity and specific thermal and optical properties to the resulting polyoxazolidinone, while the trifluoroethyl group could enhance solubility and thermal stability.

Table 1: Potential Reaction Parameters for Polyoxazolidinone Synthesis

ParameterConditionExpected Outcome
Catalyst Lewis acids (e.g., ZnCl₂, AlCl₃) or bases (e.g., NaH, K₂CO₃)Facilitates ring-opening of the epoxide and subsequent cyclization.
Solvent Aprotic polar solvents (e.g., DMF, DMSO, NMP)Solubilizes reactants and intermediates, promoting the reaction.
Temperature 80-150 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reactant Epoxides (e.g., epichlorohydrin, propylene (B89431) oxide)Forms the backbone of the resulting polyoxazolidinone.

Development of Fluoroalkyl-containing Polyurethanes and Other Functional Polymers

The presence of the 2,2,2-trifluoroethyl group in this compound makes it a candidate for the synthesis of fluoroalkyl-containing polyurethanes. Carbamates can be thermally or catalytically cleaved to generate isocyanates, which are key monomers in polyurethane production. utwente.nl The resulting isocyanate, 1-naphthyl isocyanate, could then be polymerized with a diol to form a polyurethane. The incorporation of the trifluoroethyl group, if retained in the polymer backbone through alternative synthetic routes, would impart desirable properties such as hydrophobicity, chemical resistance, and thermal stability to the final polymer. mdpi.com The general principle involves the reaction of a diisocyanate with a diol, and carbamates can serve as precursors to isocyanates. utwente.nl

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis (General Chemical Utility)

Carbamate derivatives are widely recognized for their biological activity and are common structural motifs in both agrochemicals and pharmaceuticals. nih.govresearchgate.net

Chemical Precursor in Agrochemical Development

The carbamate functional group is a well-established pharmacophore in the agrochemical industry. nih.gov A notable example is Carbaryl, which is 1-naphthyl N-methylcarbamate, a widely used insecticide. nih.gov This structural similarity suggests that this compound could serve as a precursor or an analog for the development of new agrochemicals. The trifluoromethyl group is known to enhance the efficacy and metabolic stability of bioactive molecules. Therefore, derivatives of this compound could exhibit interesting insecticidal, herbicidal, or fungicidal properties.

Synthetic Intermediate for Pharmaceutical Scaffolds

The carbamate linkage is a key component in numerous pharmaceutical agents. nih.gov The ability of the carbamate group to participate in various chemical transformations makes this compound a potentially valuable intermediate for the synthesis of more complex pharmaceutical scaffolds. The naphthyl moiety is present in various drugs, and the trifluoroethyl group can be used to modulate pharmacokinetic properties.

Use in the Synthesis of Urea (B33335) and Thiocarbamate Derivatives

Carbamates are versatile reagents for the synthesis of urea and thiocarbamate derivatives. The reaction of a carbamate with an amine can yield an unsymmetrical urea. nih.govgoogle.com This transformation typically proceeds through the displacement of the alcohol portion of the carbamate by an amine. In the case of this compound, reaction with a primary or secondary amine would yield an N-(1-naphthyl)-N'-substituted urea. The general reaction is as follows:

R-NH-C(=O)O-R' + R''-NH₂ → R-NH-C(=O)NH-R'' + R'-OH

Similarly, thiocarbamates can be synthesized, although this often involves different starting materials or reaction pathways. The development of synthetic routes to N-monofluoromethylated thiocarbamates highlights the ongoing interest in fluorinated carbamate derivatives for various applications. nih.gov

Table 2: Properties of this compound

PropertyValue
CAS Number 363-21-3
Molecular Formula C₁₃H₁₀F₃NO₂
Molecular Weight 269.22 g/mol
Melting Point 109-110 °C
IUPAC Name This compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl 1-naphthylcarbamate, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves reacting 1-naphthyl isocyanate with 2,2,2-trifluoroethanol in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine. Optimization includes temperature control (0–5°C to prevent side reactions) and stoichiometric excess of trifluoroethanol (1.2:1 molar ratio) to drive the reaction to completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via 1H^1H-NMR (naphthyl protons at δ 7.2–8.5 ppm, trifluoroethyl triplet at δ 4.3–4.5 ppm) .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}F-NMR to confirm trifluoroethyl signals (δ -70 to -75 ppm) and 1H^1H-NMR for naphthyl protons.
  • Infrared Spectroscopy (IR) : Carbamate C=O stretch at ~1700–1750 cm1^{-1}.
  • High-Performance Liquid Chromatography (HPLC) : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm to assess purity (>95%) .
    • Cross-Validation : Compare spectral data with computational models (e.g., InChI code-based simulations) to resolve ambiguities .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Store in amber vials at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture absorption .
  • Handling : Use nitrile gloves, fume hoods, and explosion-proof refrigeration. Quench waste with 10% aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Perform systematic studies in polar (e.g., DMSO, acetone) and non-polar solvents (e.g., toluene) using gravimetric or UV-Vis methods. Note discrepancies due to trace moisture or impurities .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the carbamate, requiring pH-controlled formulations .
    • Data Reconciliation : Use orthogonal techniques (e.g., mass spectrometry) to confirm degradation products and validate stability claims .

Q. What strategies are effective for studying the biological activity of this carbamate derivative?

  • Experimental Design :

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent to quantify activity. Include positive controls (e.g., physostigmine) .
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria. Correlate activity with logP values to assess membrane permeability .
    • Mechanistic Insights : Employ molecular docking (e.g., AutoDock Vina) to model interactions between the naphthyl group and enzyme active sites .

Q. How can reaction kinetics and mechanistic pathways be elucidated for carbamate formation?

  • Kinetic Studies : Use in situ FT-IR to track isocyanate consumption rates. Vary trifluoroethanol concentrations to determine rate laws (pseudo-first-order kinetics expected) .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18O^{18}O-trifluoroethanol) and analyze products via mass spectrometry to confirm nucleophilic attack pathways .

Q. What synthetic modifications can enhance the compound’s pharmacological profile?

  • Derivatization Strategies :

  • Naphthyl Substituents : Introduce electron-withdrawing groups (e.g., bromo, nitro) at the 4-position to modulate electronic effects .
  • Trifluoroethyl Alternatives : Replace with pentafluoropropyl groups to study fluorine content’s impact on bioavailability .
    • Biological Testing : Compare derivatives in ADMET (absorption, distribution, metabolism, excretion, toxicity) models to prioritize leads .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.